![molecular formula C9H7F3O3S B1324141 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene CAS No. 898772-29-7](/img/structure/B1324141.png)
2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene
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Description
“2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is a synthetic compound. It is also known as “1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone” or “1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one” or "2-Thiophenecarboxylic acid, 5-(1,3-dioxolan-2-yl)-, trifluoromethyl ester" .
Synthesis Analysis
The synthesis of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” involves the use of raw materials such as Phosphoric acid, Chloroform, Thiophene, Boron trifluoride diethyl etherate, and Trifluoroacetic anhydride .Molecular Structure Analysis
The molecular formula of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is C9H7F3O3S. The molecular weight is 252.21 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Organic Semiconductors
2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: is a valuable compound in the field of organic semiconductors . Thiophene derivatives are known for their excellent charge-carrier properties, which make them suitable for use in organic field-effect transistors (OFETs). The electron-withdrawing trifluoroacetyl group can enhance the electron affinity of the thiophene, potentially improving the semiconductor’s performance.
OLED Materials
The compound’s structure suggests potential application in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene rings are common in the molecular frameworks of OLED materials due to their ability to transport electrons and holes. The dioxolanyl group could contribute to the thermal stability and morphological control of the emitting layer.
Corrosion Inhibitors
Thiophene derivatives, including 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene , can act as corrosion inhibitors in industrial chemistry . They can form a protective layer on metal surfaces, preventing oxidation and degradation. The trifluoroacetyl moiety might enhance the binding affinity to metal surfaces, improving the inhibition efficiency.
Pharmacological Research
In pharmacology, thiophene derivatives exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects . The specific structure of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene could be explored for its potential biological interactions and therapeutic applications.
DNA Interaction Studies
The compound has been investigated for its interaction with calf thymus DNA . Understanding how it interacts with DNA can provide insights into its potential as a therapeutic agent or a tool in genetic research. The study of its binding mechanisms can also contribute to the design of new drugs.
Advanced Synthesis Methods
2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: can be synthesized through various advanced methods, such as the Gewald reaction or the Paal–Knorr synthesis . These methods are significant for producing thiophene derivatives with specific substitutions that can tailor the compound’s properties for desired applications.
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3S/c10-9(11,12)7(13)5-1-2-6(16-5)8-14-3-4-15-8/h1-2,8H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAXBQKIGBHBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641889 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-29-7 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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